molecular formula C₇D₆BrCl B1153386 p-Chlorobenzyl Bromide-d6

p-Chlorobenzyl Bromide-d6

Numéro de catalogue: B1153386
Poids moléculaire: 211.52
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

p-Chlorobenzyl Bromide-d6 (CAS: 2732862-52-9) is a deuterated derivative of p-chlorobenzyl bromide, where six hydrogen atoms are replaced with deuterium (²H or D) . This stable isotopologue is primarily utilized in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to enhance signal resolution and track molecular behavior in metabolic or kinetic studies. Its non-deuterated counterpart, p-chlorobenzyl bromide, is an aromatic halide with a benzyl backbone substituted with chlorine and bromine at the para position, commonly employed in organic synthesis as an alkylating agent.

Propriétés

Formule moléculaire

C₇D₆BrCl

Poids moléculaire

211.52

Synonymes

α-Bromo-p-chlorotoluene-d6;  1-(Bromomethyl)-4-chlorobenzene-d6;  1-Chloro-4-bromomethylbenzene-d6;  4-Chlorobenzyl Bromide-d6;  1-(Bromomethyl)-4-chlorobenzene-d6

Origine du produit

United States

Comparaison Avec Des Composés Similaires

p-Bromobenzyl Bromide (CAS: 589-15-1)

  • Structural Differences : Replaces chlorine with bromine at the para position.
  • Reactivity : Bromine’s higher electronegativity and larger atomic radius increase reactivity in nucleophilic substitution reactions compared to chlorine .
  • Applications : Used in pharmaceutical intermediates and polymer synthesis.
  • Safety : Highly toxic upon ingestion or dermal contact, with severe irritation to eyes and respiratory systems .
Parameter p-Chlorobenzyl Bromide-d6 p-Bromobenzyl Bromide
CAS Number 2732862-52-9 589-15-1
Molecular Formula C₇D₆ClBr C₇H₆Br₂
Primary Use Isotopic tracing, spectroscopy Organic synthesis
Toxicity Similar hazards (deuterium-specific handling not well-documented) Toxic if swallowed, irritant

4-Chlorobenzyl Chloride (CAS: 104-83-6)

  • Structural Differences : Substitutes bromine with chlorine, reducing leaving-group efficacy.
  • Reactivity : Lower reactivity in alkylation due to chlorine’s weaker leaving-group ability compared to bromine.
  • Applications : Intermediate in agrochemicals and dyes.
Parameter p-Chlorobenzyl Bromide-d6 4-Chlorobenzyl Chloride
Halogen Composition Cl, Br Cl (two positions)
Reactivity Higher (Br as leaving group) Lower
Isotopic Labeling Deuterated Non-deuterated

Pancuronium Bromide Derivatives (e.g., Related Compound A, CAS: N/A)

  • Structural Differences : Complex quaternary ammonium structures with steroid backbones, unlike the simple benzyl halide framework of p-chlorobenzyl bromide-d4.
  • Applications : Neuromuscular blocking agents in anesthesia, contrasting with p-chlorobenzyl bromide-d6’s analytical uses .
  • Safety : Medically controlled toxicity vs. broad laboratory hazards (e.g., irritation, toxicity).

Key Research Findings and Functional Distinctions

  • Analytical Utility: Deuterated compounds like p-chlorobenzyl bromide-d6 are critical for minimizing background noise in MS and NMR, unlike non-deuterated variants used in synthesis .
  • Safety Protocols : While both p-bromobenzyl bromide and p-chlorobenzyl bromide-d6 share toxicity profiles, handling deuterated compounds requires additional precautions to avoid isotopic contamination .

Data Gaps and Limitations

  • Physical Properties : Specific data on melting/boiling points, solubility, and stability of p-chlorobenzyl bromide-d6 are absent in the evidence.

Q & A

Q. What are the key considerations for synthesizing p-Chlorobenzyl Bromide-d6 with high isotopic purity?

Methodological Answer: Synthesis requires deuterium substitution at specific positions, typically via halogen exchange or nucleophilic substitution using deuterated reagents (e.g., D2O or LiAlD4). Reaction conditions (temperature, solvent polarity, and catalyst) must be optimized to minimize proton contamination. Post-synthesis, purification via fractional crystallization or column chromatography ensures isotopic purity. Safety protocols for handling brominated compounds (e.g., fume hoods, protective equipment) are critical to avoid degradation and hazards .

Analytical StepTechniquePurpose
Purity CheckNMR (<sup>1</sup>H/<sup>2</sup>H)Confirm deuterium incorporation
IsolationHPLC/GC-MSSeparate isotopic variants
Stability TestTGA/DSCMonitor thermal degradation

Q. Which analytical techniques are most effective for characterizing p-Chlorobenzyl Bromide-d6?

Methodological Answer:

  • NMR Spectroscopy : <sup>13</sup>C and <sup>2</sup>H NMR identify deuterium placement and structural integrity.
  • Mass Spectrometry (HRMS) : Quantifies isotopic abundance (e.g., distinguishing d6 from d5 variants).
  • IR Spectroscopy : Detects vibrational shifts due to C-D bonds. Cross-validation using multiple techniques reduces errors, especially in distinguishing isotopic impurities .

Q. How should p-Chlorobenzyl Bromide-d6 be stored to maintain stability?

Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at -20°C. Regularly monitor for decomposition via NMR or GC-MS. Degradation products (e.g., hydrobromic acid) can catalyze further breakdown, necessitating neutralization protocols during disposal .

Advanced Research Questions

Q. How do deuterium isotope effects influence the reaction kinetics of p-Chlorobenzyl Bromide-d6 in SN<sup>2</sup> mechanisms?

Methodological Answer: Kinetic isotope effects (KIE) arise from differences in zero-point energy between C-H and C-D bonds. Design experiments comparing rate constants (kH/kD) using stopped-flow techniques or isotopic labeling in model reactions (e.g., nucleophilic substitution with NaCN). Control variables include solvent polarity (DMF vs. DMSO) and temperature. Statistical analysis (e.g., Eyring plots) quantifies KIE magnitudes .

Q. What experimental design challenges arise when studying isotopic impurities in p-Chlorobenzyl Bromide-d6?

Methodological Answer: Challenges include:

  • Sensitivity Limits : Low-abundance impurities require high-resolution MS or <sup>2</sup>H NMR with cryoprobes.
  • Synthetic Contamination : Trace protons from solvents/reagents necessitate rigorous drying (molecular sieves) and Schlenk-line techniques.
  • Data Interpretation : Use computational tools (DFT calculations) to predict isotopic shifts and deconvolute overlapping spectral signals .

Q. How can conflicting literature data on the hydrolytic stability of p-Chlorobenzyl Bromide-d6 be resolved?

Methodological Answer: Conduct a systematic review to identify variables causing discrepancies (e.g., pH, solvent, temperature). Replicate studies under controlled conditions using standardized buffers (e.g., phosphate vs. acetate) and real-time monitoring (UV-Vis for bromide release). Meta-analysis frameworks (e.g., PRISMA) help assess data quality and bias .

Methodological Frameworks for Research Design

  • FINER Criteria : Ensure questions are Feasible (resource-appropriate), Interesting (theoretically novel), Novel (fills knowledge gaps), Ethical (safe handling), and Relevant (advances deuterium chemistry) .
  • PICO Adaptation : Define Population (compound), Intervention (deuteration), Comparison (non-deuterated analog), and Outcome (kinetic/stability metrics) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.